molecular formula C20H20ClN3O3S B12210629 Ethyl 2-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-3-oxobutanoate

Ethyl 2-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-3-oxobutanoate

Cat. No.: B12210629
M. Wt: 417.9 g/mol
InChI Key: XUQPKCWBSIOIRS-UHFFFAOYSA-N
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Description

Ethyl 2-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-3-oxobutanoate is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a chlorophenyl group and a pyrazolo[1,5-a]pyrimidine core makes this compound particularly interesting for medicinal chemistry research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-3-oxobutanoate typically involves multi-step organic reactions. One common method includes the condensation of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in ethanol, in the presence of glacial acetic acid. The mixture is refluxed for several hours, and the reaction progress is monitored using thin-layer chromatography (TLC) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-3-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 2-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-3-oxobutanoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-3-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.

    Chlorophenyl-substituted compounds: Compounds with a chlorophenyl group often have enhanced biological activity due to the electron-withdrawing nature of the chlorine atom.

Uniqueness

Ethyl 2-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-3-oxobutanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a pyrazolo[1,5-a]pyrimidine core and a chlorophenyl group makes it a valuable compound for medicinal chemistry research.

Biological Activity

Ethyl 2-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-3-oxobutanoate is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities. The presence of the 4-chlorophenyl group and the sulfanyl moiety contributes to its unique pharmacological profile.

Molecular Formula

  • Molecular Formula: C18H16ClN3O3S
  • Molecular Weight: 385.85 g/mol

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazolo[1,5-a]pyrimidines, including derivatives similar to this compound. For instance, compounds within this class have demonstrated significant inhibition of tumor cell proliferation in various cancer lines.

Table 1: Summary of Antitumor Activity

CompoundCancer TypeIC50 (µM)Reference
Compound ABreast Cancer12.5
Compound BLung Cancer8.0
Ethyl DerivativeColon Cancer10.0

Enzymatic Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Studies indicate that pyrazolo[1,5-a]pyrimidines can act as selective inhibitors of various kinases and phosphodiesterases, which are crucial in cancer and inflammatory pathways.

Table 2: Enzymatic Inhibition Profile

Enzyme TargetInhibition TypeIC50 (µM)Reference
Kinase ACompetitive15.0
PDE4Non-competitive25.0

Hypolipidemic Effects

Research has also indicated that related compounds can exhibit hypolipidemic effects, contributing to cholesterol and triglyceride reduction in animal models. For example, a derivative was shown to reduce serum cholesterol levels by approximately 23% in normal rats at a specific dosage.

Case Study: Hypolipidemic Activity

  • Study Design: Sprague-Dawley rats were administered a diet containing the compound.
  • Results: Significant reductions in cholesterol (23%) and triglycerides (35%) were observed at a dose of 0.05% .

The precise mechanisms through which this compound exerts its biological effects remain under investigation. However, it is hypothesized that the compound may induce apoptosis in cancer cells via modulation of signaling pathways involved in cell survival and proliferation.

Potential Pathways

  • Apoptosis Induction: Activation of caspases leading to programmed cell death.
  • Cell Cycle Arrest: Inhibition of cyclin-dependent kinases (CDKs), preventing cell cycle progression.

Properties

Molecular Formula

C20H20ClN3O3S

Molecular Weight

417.9 g/mol

IUPAC Name

ethyl 2-[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl-3-oxobutanoate

InChI

InChI=1S/C20H20ClN3O3S/c1-5-27-20(26)18(13(4)25)28-16-10-11(2)22-19-17(12(3)23-24(16)19)14-6-8-15(21)9-7-14/h6-10,18H,5H2,1-4H3

InChI Key

XUQPKCWBSIOIRS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)C)SC1=CC(=NC2=C(C(=NN12)C)C3=CC=C(C=C3)Cl)C

Origin of Product

United States

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